1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZVFMBUNUOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is Aldose reductase. Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols.
Mode of Action
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid interacts with Aldose reductase, facilitating the reduction of carbonyl-containing compounds. This interaction results in the conversion of these compounds into their corresponding alcohols.
Biochemical Pathways
The action of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid affects the biochemical pathway involving Aldose reductase. This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Through its interaction with Aldose reductase, 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can influence this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid’s action are primarily related to its interaction with Aldose reductase. By facilitating the reduction of carbonyl-containing compounds, this compound can influence cellular processes that depend on these compounds.
Action Environment
The action, efficacy, and stability of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with Aldose reductase. Additionally, the presence of other compounds can influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s benzothiazole moiety is crucial for its binding affinity and inhibitory potency.
Cellular Effects
The effects of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the cell cycle and apoptosis. Additionally, the compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This binding is facilitated by the compound’s benzothiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins. Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes.
Biological Activity
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₂S
- Molecular Weight : 282.75 g/mol
- CAS Number : 1283109-24-9
Synthesis
The synthesis of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. Key steps include the formation of the azetidine ring and the introduction of the benzothiazole moiety. This compound can be synthesized through various methods, including cyclization reactions and functional group modifications.
Anticancer Properties
Research indicates that compounds related to benzothiazole derivatives exhibit notable anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis through pathways regulated by proteins such as p53 and caspases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | U-937 | 2.41 | Cell cycle arrest |
| 1-(5-Chloro-4-methyl...) | MDA-MB-231 | TBD | TBD |
Enzyme Inhibition
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has been studied for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in protein degradation and cellular signaling. The inhibition of DUBs can lead to altered protein homeostasis, making this compound a candidate for cancer therapeutics .
Table 2: DUB Inhibition Assays
| Compound Name | DUB Target | Inhibition (%) | Reference |
|---|---|---|---|
| Compound C | UCH-L1 | 75% | |
| 1-(5-Chloro-4-methyl...) | UCH-L3 | TBD | TBD |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various tumor cell lines. The results indicated a dose-dependent response, highlighting their potential as chemotherapeutic agents .
- Xanthine Oxidase Inhibition : Another investigation into related thiazole derivatives showed moderate xanthine oxidase inhibitory activity, suggesting potential applications in treating conditions like gout .
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid lies in its potential as a pharmacological agent. It has been studied for its ability to inhibit specific biological pathways, particularly those involving deubiquitylating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation and cellular signaling, making this compound a candidate for therapeutic interventions in diseases like cancer.
Case Study: DUB Inhibition
A study investigated the interaction of this compound with DUBs, revealing that it binds selectively to their active sites. This binding inhibits DUB activity, leading to altered protein turnover and potentially inducing apoptosis in cancer cells. The implications for cancer treatment are significant, suggesting that further development could lead to effective therapies targeting dysregulated protein homeostasis.
Agricultural Science
The compound's structural characteristics suggest potential applications in agrochemicals. Its ability to modulate biological pathways can be harnessed for developing herbicides or fungicides that target specific plant pathogens or pests without affecting non-target species.
Data Table: Potential Agrochemical Applications
| Application Type | Target Organism | Mechanism of Action |
|---|---|---|
| Herbicide | Broadleaf Weeds | Inhibition of specific enzymatic pathways |
| Fungicide | Fungal Pathogens | Disruption of cellular signaling mechanisms |
Material Science
In material science, the compound's unique benzothiazole moiety can be utilized in the synthesis of novel polymers or coatings with enhanced properties such as UV resistance or antimicrobial activity. Research is ongoing to explore its potential as a building block for advanced materials.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve the thermal stability and mechanical strength of the resulting materials. This application is particularly relevant in the development of high-performance materials for industrial use.
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
a. 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(methyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid (Compound 3)
- Substituents: A trifluoromethyl (-CF₃) and chloro (-Cl) group on the phenyl ring, linked via an ethylamino bridge to the benzyl-azetidine core.
- Synthesis : Prepared in 48% yield using a brominated precursor .
- Spectroscopy : Key NMR signals include δ 1.04 (t, 3H, CH₃), 2.36 (s, 3H, CH₃), and 4.99 (q, 1H, CH) .
- Biological Relevance : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s simpler methyl substituent .
b. 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Azetidine Carboxylic Acid Derivatives with Varied Protecting Groups
a. 1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2)
b. 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
Thiazole and Pyridazine Analogues
a. (R)-1-(3-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid (2h)
b. 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
- Core Modification: Pyridazinone replaces benzothiazole.
Pharmacologically Active Derivatives
a. Hemifumarate Salt of 1-[4-[1-(4-Cyclohexyl-3-Trifluoromethylbenzylloxyimino)-ethyl]-2-ethylbenzyl]azetidine-3-carboxylic Acid
b. 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in Patent)
- Scaffold Diversity: Incorporates a tetrahydroquinoline-thiazole system, demonstrating the versatility of benzothiazole-amino linkages in drug design .
Discussion of Structural and Functional Implications
- Ring Size : Pyrrolidine derivatives (e.g., Compound 2h) exhibit larger ring systems, which may increase conformational flexibility but reduce strain-induced reactivity compared to azetidine .
- Protecting Groups : Boc and Cbz derivatives (e.g., CAS: 142253-55-2) are synthetic intermediates, whereas the target compound’s free carboxylic acid suggests readiness for salt formation or direct biological interaction .
Preparation Methods
Example Reaction Scheme:
Azetidine precursor + 5-chloro-4-methyl-1,3-benzothiazole → N-substituted azetidine intermediate → Carboxylation → 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Direct Cyclization Approach Using Benzothiazole Derivatives
An alternative method involves the direct cyclization of suitable precursors:
Formation of Benzothiazole-Linked Azetidine:
This involves reacting a 2-aminobenzothiazole derivative with a suitable halogenated azetidine precursor. The process is facilitated by nucleophilic substitution under basic conditions, followed by cyclization to form the azetidine ring.Introduction of Carboxylic Acid Group:
The carboxylic acid can be introduced through oxidation of a primary alcohol or via a carboxylation step using CO₂ under pressure, often catalyzed by metal catalysts such as copper or palladium.
Example:
2-Aminobenzothiazole derivative + halogenated azetidine → Cyclization under basic conditions → Carboxylation to yield the target acid
Key Reagents and Conditions
Research Findings and Data
Patents indicate that azetidine derivatives are often synthesized via improved nucleophilic substitution methods, with reaction yields significantly enhanced under microwave irradiation or using catalytic systems.
Catalytic Conditions:
Palladium catalysis is frequently employed for aromatic amination steps, with ligands such as BINAP or Xantphos improving yields.Reaction Temperatures:
Typically, reactions are carried out at temperatures ranging from room temperature to 100°C, with microwave-assisted methods reducing reaction times from hours to minutes.Yields and Purity:
Typical yields for key steps range from 60% to 85%, with purification via chromatography ensuring high purity suitable for pharmaceutical applications.
Summary of Preparation Strategy
| Step | Methodology | Key Reagents | Typical Conditions | Yield Range |
|---|---|---|---|---|
| Azetidine ring synthesis | Nucleophilic substitution, cyclization | Amines, halides, bases | Room temperature to 80°C | 60-75% |
| Benzothiazole coupling | Palladium-catalyzed amination | 5-chloro-4-methyl-1,3-benzothiazole, Pd catalyst | 80-100°C, inert atmosphere | 65-85% |
| Carboxylation | CO₂ pressure, metal catalysis | CO₂, Cu or Pd catalysts | 25-60°C | 70-90% |
Q & A
Basic: What are the key synthetic challenges in preparing 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis involves coupling the benzothiazole core with an azetidine-carboxylic acid moiety. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 2-position of the benzothiazole ring, which requires careful control of reaction stoichiometry and catalysts .
- Azetidine Ring Stability : The azetidine ring is prone to ring-opening under acidic conditions. Using mild bases (e.g., sodium acetate) and non-polar solvents (e.g., DMF/acetic acid mixtures) during coupling can mitigate this .
- Purification : Recrystallization from DMF/acetic acid (1:1) is recommended to remove unreacted intermediates while preserving the carboxylic acid group .
Basic: How can the structure of this compound be validated spectroscopically?
Answer:
A multi-technique approach is critical:
- NMR : The 1H NMR should show characteristic signals for the azetidine ring (δ 3.5–4.2 ppm, multiplet) and the methyl group on the benzothiazole (δ 2.4–2.6 ppm, singlet). 13C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C12H11ClN2O2S. Look for fragmentation patterns indicative of the benzothiazole-azetidine bond cleavage .
- X-ray Crystallography : Single-crystal analysis can resolve ambiguities in regiochemistry and confirm the planar geometry of the benzothiazole ring .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
For SAR studies, focus on:
- Substituent Modulation : Replace the 5-chloro-4-methyl group on the benzothiazole with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cyclohexyl) to evaluate steric/electronic effects on target binding .
- Azetidine Modifications : Introduce substituents at the 3-position of the azetidine (e.g., methyl, hydroxyl) to probe conformational flexibility and hydrogen-bonding potential .
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to assess pharmacokinetic improvements while retaining acidity .
Advanced: How can computational methods guide the design of analogs with improved bioactivity?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The benzothiazole ring often engages in π-π stacking with aromatic residues, while the carboxylic acid participates in salt bridges .
- Molecular Dynamics (MD) : Simulate the stability of ligand-receptor complexes over 100 ns to identify regions of the molecule prone to conformational instability .
- QSAR Models : Build quantitative models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
Advanced: How should researchers address contradictions in reported synthetic yields or purity data?
Answer:
- Reproduce Conditions : Verify critical parameters (e.g., reaction time, solvent ratios). For example, extended reflux in acetic acid (>5 hours) may degrade the azetidine ring, reducing yield .
- Analytical Validation : Compare HPLC purity data using identical columns (e.g., C18, 5 µm) and mobile phases (e.g., 0.1% TFA in acetonitrile/water). Discrepancies often arise from inadequate peak resolution .
- Byproduct Analysis : Use LC-MS to identify common impurities, such as hydrolyzed azetidine intermediates or dimerization products .
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?
Answer:
- Enzyme Inhibition : Test against serine/threonine kinases (IC50 determination via ADP-Glo™ assay) due to the compound’s potential ATP-competitive binding .
- Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus), as benzothiazoles often disrupt membrane integrity .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .
Advanced: How can stability studies under physiological conditions inform formulation strategies?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. The carboxylic acid group may undergo pH-dependent degradation, necessitating enteric coating for oral delivery .
- Light Sensitivity : Monitor degradation under UV/visible light. Benzothiazole derivatives often require opaque packaging to prevent photolytic cleavage .
- Plasma Stability : Use LC-MS to detect metabolites formed via esterase-mediated hydrolysis of the azetidine ring .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Monitor the transition m/z 283 → 154 (benzothiazole fragment) for high sensitivity .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) effectively removes interfering plasma proteins .
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .
Advanced: How does the compound’s chirality (if present) impact its pharmacological profile?
Answer:
- Stereochemical Purity : If the azetidine ring has chiral centers (e.g., 3-position), resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test each for activity. A 10-fold difference in IC50 between enantiomers is common .
- Metabolic Fate : Enantiomers may exhibit divergent pharmacokinetics; e.g., R-enantiomers are often metabolized faster by CYP3A4 .
Advanced: What collaborative approaches can accelerate mechanistic studies of this compound?
Answer:
- Crystallography Partnerships : Collaborate with labs specializing in protein-ligand co-crystallization to resolve binding modes .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify off-target effects and pathway modulation .
- Open Data Platforms : Share synthetic protocols and bioactivity data on platforms like PubChem to crowdsource structure optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
